molecular formula C22H25N3O3S2 B2861860 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683261-03-2

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2861860
CAS No.: 683261-03-2
M. Wt: 443.58
InChI Key: YOWYYJJHHPDWBY-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

Research on benzothiazole derivatives has explored their cardiac electrophysiological activities. For instance, derivatives have been synthesized that exhibit potency in in vitro assays comparable to known selective class III agents. These compounds demonstrate the potential for treating reentrant arrhythmias, indicating their significance in cardiovascular research (Morgan et al., 1990).

Antiproliferative and Anticancer Effects

Studies on benzothiazole and its derivatives have also highlighted their antiproliferative effects against various human cancer cell lines, including skin fibroblast and carcinoma cells like HeLa, HT-29, MCF-7, and HepG-2. These findings underscore the compound's potential in cancer therapy (Chandrappa et al., 2008). Furthermore, pro-apoptotic indapamide derivatives synthesized from benzothiazole have shown anticancer activity, particularly against melanoma cell lines, with one derivative displaying significant growth inhibition (Yılmaz et al., 2015).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzothiazole-based groups have been synthesized, characterized, and evaluated for their photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for cancer treatment through PDT (Pişkin et al., 2020).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and assessed for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds exhibited potent activity, surpassing reference drugs in effectiveness, suggesting their potential as novel antimicrobial agents (Ghorab et al., 2017).

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-7-12-19-20(14-15)29-22(24(19)3)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-4-6-16(25)2/h7-12,14,16H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWYYJJHHPDWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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